molecular formula C20H16N2O2S B2848280 N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide CAS No. 391221-38-8

N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide

Cat. No. B2848280
CAS RN: 391221-38-8
M. Wt: 348.42
InChI Key: PWGBTAXBUIROSY-OUKQBFOZSA-N
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Description

“N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide” is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been synthesized and evaluated for their anti-proliferative activities in vitro . They have shown potential as anti-tumor agents .


Synthesis Analysis

The synthesis of N-(4-phenylthiazol-2-yl)cinnamamide derivatives has been reported in the literature . The structure-activity relationship (SAR) analysis showed that steric effects played an important role in the anti-tumor activity .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been studied extensively . Thiazole derivatives have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been reported . For instance, one of the derivatives was described as a dark yellow solid with a melting point of 197198°C .

Scientific Research Applications

Future Directions

The future directions for the study of N-(4-phenylthiazol-2-yl)cinnamamide derivatives could involve further exploration of their anti-tumor mechanisms . Additionally, the development of more potent analogues and evaluation of their toxicity in non-cancerous cells could be beneficial . The potential of these compounds as multi-target ligands for the treatment of specific diseases could also be explored .

properties

IUPAC Name

(E)-N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-14(23)19-18(16-10-6-3-7-11-16)22-20(25-19)21-17(24)13-12-15-8-4-2-5-9-15/h2-13H,1H3,(H,21,22,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGBTAXBUIROSY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide

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